3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid
Description
Historical Context and Discovery
The compound 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid (CAS: 1119450-92-8) emerged as part of broader efforts to synthesize heterocyclic hybrids with enhanced pharmacological potential. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with synthetic strategies developed for 1,2,4-oxadiazole derivatives in the early 21st century. The compound’s synthesis typically involves coupling reactions between thiadiazole-thiol intermediates and oxadiazole precursors, as evidenced by protocols involving microwave irradiation or superbase-mediated cyclization. Its characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data, confirms its identity as a fused heterocyclic system.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic fusion of two pharmacologically significant heterocycles:
- 1,3,4-Thiadiazole : Known for sulfur-driven lipophilicity and hydrogen-bonding capacity, this moiety enhances membrane permeability and target binding.
- 1,2,4-Oxadiazole : Valued for metabolic stability and bioisosteric replacement potential, it mimics ester or amide functionalities while resisting enzymatic degradation.
The hybrid structure leverages synergistic electronic effects, where the electron-withdrawing oxadiazole ring stabilizes the thiadiazole-thioether linkage, enabling diverse reactivity (e.g., nucleophilic substitution at the methylene bridge). Such hybrids are prioritized in antimicrobial and anticancer drug discovery due to their balanced solubility and bioavailability.
Overview of Thiadiazole-Oxadiazole Hybrid Compounds
Thiadiazole-oxadiazole hybrids represent a growing subclass of heterocyclic therapeutics. Their design often targets:
- Antimicrobial Activity : Hybrids disrupt microbial cell wall synthesis or enzyme function (e.g., lanosterol demethylase in fungi).
- Anticancer Potential : Derivatives inhibit tubulin polymerization or DNA replication pathways.
- Structural Versatility : Substituents on both rings modulate electronic properties and target selectivity. For example, nitro or halogen groups enhance antibacterial potency, while carboxylic acid moieties improve solubility.
Table 2: Representative Thiadiazole-Oxadiazole Hybrids and Applications
The subject compound’s carboxylic acid group further enables salt formation or conjugation with bioactive molecules, expanding its utility in prodrug design. Current research emphasizes microwave-assisted synthesis to improve yield and purity, reflecting trends in green chemistry.
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S2/c1-3-9-10-7(16-3)15-2-4-8-5(6(12)13)14-11-4/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRLHPWMKQTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129872 | |
| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-92-8 | |
| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole/thiadiazol moiety have been found to exhibit broad-spectrum biological activities. These compounds have shown significant antimicrobial and antioxidant potential, suggesting that they may target a variety of cellular processes.
Mode of Action
It is known that the 1,3,4-oxadiazole/thiadiazol moiety in similar compounds plays a crucial role in their biological activity. The interaction of this compound with its targets likely results in changes at the molecular level, leading to its observed biological effects.
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may affect pathways related to these processes. For instance, they may inhibit the growth of microbes or neutralize harmful free radicals in the body.
Pharmacokinetics
It is known that the 1,2,4-oxadiazole moiety in similar compounds exhibits better hydrolytic and metabolic stability, which could potentially enhance the bioavailability of this compound.
Result of Action
The result of this compound’s action is likely to be a reduction in microbial growth and an increase in antioxidant activity, as suggested by studies on similar compounds. This could lead to various molecular and cellular effects, such as the inhibition of harmful microbes or the neutralization of damaging free radicals.
Biochemical Analysis
Biochemical Properties
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity through binding interactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to alter metabolic fluxes within cells, impacting the production and utilization of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, either inhibiting or enhancing their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can influence the transcription of genes involved in critical cellular functions, leading to altered protein synthesis and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Additionally, it can affect the synthesis and degradation of biomolecules, influencing overall cellular metabolism.
Biological Activity
The compound 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N4O3S3
- Molecular Weight : 344.43 g/mol
- CAS Number : 30246-33-4
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole ring system have been reported to exhibit a variety of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
The presence of the thiadiazole moiety enhances these activities significantly.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit potent anticancer properties. For instance:
- A study demonstrated that certain oxadiazole derivatives showed IC50 values in the range of 92.4 µM against various cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted on several cell lines:
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HeLa | 92.4 | Cervical Cancer |
| CaCo-2 | 85.0 | Colon Cancer |
| 3T3-L1 | 78.5 | Mouse Embryo |
| H9c2 | 80.0 | Rat Heart Myoblast |
These findings suggest a promising avenue for the development of anticancer agents based on this compound.
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties:
- Studies have shown that derivatives with the oxadiazole structure display activity against various bacterial strains including Mycobacterium tuberculosis and other pathogens .
Comparative Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-{[(5-Methyl...]} | 4 - 8 | Mycobacterium bovis |
| Other Oxadiazoles | 8 - 16 | M. kansasii |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase, which are crucial in various biochemical pathways .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in tumor cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its dual heterocyclic system and sulfur-based substituents . Below is a comparison with structurally related analogs:
Physicochemical Properties
Q & A
Basic: What are the common synthetic routes for 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid?
The synthesis typically involves cyclization and condensation reactions. For example, thiosemicarbazide derivatives can undergo cyclization under acidic conditions to form the 1,3,4-thiadiazole core. Subsequent alkylation with a methylthio group and coupling with a 1,2,4-oxadiazole-carboxylic acid moiety is achieved via nucleophilic substitution or thiol-ene reactions. Key steps include refluxing intermediates in acetic acid and using sodium acetate as a catalyst .
Basic: How is the structural integrity of this compound validated during synthesis?
Structural confirmation relies on spectroscopic methods:
- NMR (¹H and ¹³C) to verify substituent positions and hybridization.
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography (if crystalline) for unambiguous stereochemical assignment .
Advanced: How can researchers optimize reaction yields for the thiadiazole-oxadiazole hybrid structure?
Optimization strategies include:
- Temperature control : Cyclization reactions often require reflux in acetic acid (100–110°C) for 3–5 hours to maximize yield .
- Catalyst screening : Sodium acetate is commonly used, but alternatives like p-toluenesulfonic acid may improve efficiency.
- Purification techniques : Recrystallization from DMF/acetic acid mixtures enhances purity .
Advanced: What methodologies are used to analyze contradictory bioactivity data across studies?
Contradictions may arise from variations in substituents or assay conditions. To resolve discrepancies:
- Comparative SAR studies : Evaluate bioactivity of analogs with modified substituents (e.g., methyl vs. phenyl groups) .
- Standardized assays : Re-test under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
- Meta-analysis : Cross-reference data from pharmacological studies on structurally related thiadiazole and oxadiazole derivatives .
Advanced: How can researchers design stability studies for this compound under physiological conditions?
Stability protocols include:
- Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage.
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the oxadiazole ring).
- Mass balance analysis : Ensure total content (parent compound + degradation products) remains ≥95% .
Advanced: What computational tools are recommended for mechanistic studies of its biological activity?
- Molecular docking : Predict binding affinity to targets like bacterial enzymes or cancer-related proteins using AutoDock Vina or Schrödinger Suite.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
- HPLC-UV/Vis : Use a C18 column with mobile phases like acetonitrile/water (0.1% TFA) for separation.
- LC-MS/MS : Enhances sensitivity for trace analysis in biological samples.
- Calibration curves : Prepare using certified reference standards to ensure accuracy .
Advanced: How can researchers address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Ionize the carboxylic acid group by dissolving in weakly basic buffers (pH 7.4–8.0).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Advanced: What strategies mitigate interference from byproducts during biological evaluation?
- Chromatographic purification : Remove byproducts using flash chromatography or preparative HPLC.
- Blank controls : Run parallel assays with synthetic intermediates to identify non-target effects.
- Dose-response validation : Confirm dose-dependent activity to rule out artifact signals .
Basic: What are the key structural analogs with documented pharmacological activity?
| Analog | Key Modifications | Activity |
|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole | Phenyl substituent | Antimicrobial |
| 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | Simplified core | Enzyme inhibition |
| Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate | Ester derivative | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
